N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride
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Overview
Description
Benzo[d]thiazole derivatives are key structural compounds for many products that are characterized by a variety of biological properties . They have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry .
Synthesis Analysis
An efficient and expeditious synthesis of a series of new benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione using two different conditions .
Chemical Reactions Analysis
The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies and were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .
Scientific Research Applications
Efficient Synthesis Strategies
- Research demonstrates efficient synthesis methods for related heterocyclic compounds, emphasizing domino strategies for creating multifunctionalized derivatives. These methods are noteworthy for their eco-friendliness and potential application in generating structurally related compounds with varied biological activities (Ma et al., 2014).
Potential Biological Activities
- Studies on cerebral protective agents have synthesized compounds with anti-anoxic activity, indicating potential neuroprotective applications for related thiazole derivatives (Ohkubo et al., 1995).
- Compounds derived from benzodifuranyl and thiazolopyrimidines, investigated for anti-inflammatory and analgesic properties, demonstrate the relevance of thiazole and furan derivatives in developing new pharmacological agents with minimized side effects (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Properties
- Novel synthesis of quinoline-attached furan-2(3H)-ones showing significant anti-inflammatory and antibacterial activities hints at the potential of furan derivatives in addressing bacterial infections and inflammation (Alam et al., 2011).
- Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as inhibitors of Mycobacterium tuberculosis showcases the exploration of thiazole and furan derivatives for developing antitubercular agents (Marvadi et al., 2020).
Antiviral Applications
- Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses, indicating the potential antiviral applications of furan derivatives (Yongshi et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-2-15-5-6-16-18(14-15)27-20(21-16)23(19(24)17-4-3-11-26-17)8-7-22-9-12-25-13-10-22;/h3-6,11,14H,2,7-10,12-13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCMNFVRPHCCGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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